"methyl 2-amino-2-phenylbutanoate chemical properties"
"methyl 2-amino-2-phenylbutanoate chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-Amino-2-Phenylbutanoate
Introduction
Methyl 2-amino-2-phenylbutanoate is a chiral ester derivative of α-amino-α-phenylbutyric acid. As a non-proteinogenic amino acid ester, it represents a valuable molecular scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a quaternary chiral center, a primary amine, a methyl ester, and a phenyl group, offers a unique combination of functional handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, intended for researchers and professionals in drug development and chemical sciences. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in designing synthetic routes and predicting its pharmacological profile.
Chemical Identity
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IUPAC Name: methyl 2-amino-2-phenylbutanoate[1]
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Synonyms: (+)-2-Amino-2-phenylbutyric acid methyl ester, Benzeneacetic acid, α-amino-α-ethyl-, methyl ester[1][2]
The structure contains a stereocenter at the α-carbon, meaning it can exist as two enantiomers, (R)- and (S)-methyl 2-amino-2-phenylbutanoate. The properties and biological activity can vary significantly between these enantiomers.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These values are critical for predicting solubility, membrane permeability, and reactivity.
| Property | Value | Source |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Monoisotopic Mass | 193.110278721 Da | [1] |
| XLogP3 (Lipophilicity) | 1.6 | [1] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Table 1: Key Physicochemical Properties of Methyl 2-Amino-2-Phenylbutanoate.
Synthesis and Purification
The most direct and common route to synthesize methyl 2-amino-2-phenylbutanoate is through the esterification of its parent amino acid, 2-amino-2-phenylbutanoic acid. This approach is favored for its high yield and straightforward purification.
Synthetic Workflow: Fischer Esterification
Fischer-Speier esterification is a classic and reliable method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the product.
Caption: Workflow for the synthesis of methyl 2-amino-2-phenylbutanoate.
Detailed Experimental Protocol
Materials:
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Methanol (reagent grade, ~20-30 eq by volume)
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Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1-0.2 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate (for extraction)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent: Hexane/Ethyl Acetate gradient
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-2-phenylbutanoic acid and methanol. Stir the suspension until the amino acid is partially dissolved.
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Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The addition is exothermic and should be done slowly, preferably in an ice bath.
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Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
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Work-up: After the reaction is complete, cool the flask to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases (pH ~7-8).
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Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for isolating the pure ester.
Causality Behind Choices:
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Excess Methanol: Using methanol as the solvent drives the reaction equilibrium towards the ester product, maximizing the yield as per Le Chatelier's principle.
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Sulfuric Acid: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Neutralization: The neutralization step with NaHCO₃ is crucial to quench the reaction and remove the acid catalyst, which would otherwise hydrolyze the product during extraction and storage.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from key analytical techniques.
| Technique | Expected Data/Observations |
| ¹H NMR | - ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of phenyl group).- ~3.6-3.7 ppm: Singlet, 3H (methyl ester, -OCH₃).- ~2.0-2.2 ppm: Broad singlet, 2H (amine, -NH₂).- ~1.8-2.0 ppm: Quartet, 2H (methylene, -CH₂CH₃).- ~0.8-1.0 ppm: Triplet, 3H (methyl, -CH₂CH₃). |
| ¹³C NMR | - ~175 ppm: Ester carbonyl carbon.- ~140-145 ppm: Quaternary aromatic carbon.- ~125-129 ppm: Aromatic CH carbons.- ~65 ppm: Quaternary α-carbon.- ~52 ppm: Methyl ester carbon.- ~30 ppm: Methylene carbon.- ~8 ppm: Methyl carbon. |
| IR Spectroscopy | - ~3300-3400 cm⁻¹: N-H stretching (primary amine).- ~3000-3100 cm⁻¹: Aromatic C-H stretching.- ~2850-2950 cm⁻¹: Aliphatic C-H stretching.- ~1735 cm⁻¹: C=O stretching (ester).- ~1100-1200 cm⁻¹: C-O stretching (ester). |
| LC-MS | - Expected [M+H]⁺: m/z 194.1176.[5] |
Table 2: Expected Analytical Data for Methyl 2-Amino-2-Phenylbutanoate.
UPLC-MS/MS Protocol for Quantification
For pharmacokinetic studies or purity analysis, a sensitive method like UPLC-MS/MS is ideal.[6][]
Instrumentation:
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UPLC system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole).
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Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Procedure:
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Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration. For biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary.[8]
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Chromatography:
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Mass Spectrometry:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection: Multiple Reaction Monitoring (MRM) for high selectivity. The precursor ion would be the molecular ion [M+H]⁺ (m/z 194.1), and fragment ions would be determined by infusion experiments.
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Rationale: This method provides excellent separation, sensitivity, and selectivity, allowing for accurate quantification even in complex matrices. The use of formic acid aids in the ionization of the primary amine.[]
Reactivity and Potential Applications
The bifunctional nature of methyl 2-amino-2-phenylbutanoate makes it a versatile intermediate.
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Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation to form amides, alkylation, and reductive amination. This makes it a useful building block in peptide synthesis, where it can be incorporated as a non-natural amino acid.[9]
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Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[10]
Potential Applications:
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Drug Discovery: The core structure is related to pharmacologically active compounds. For instance, N-methylated and N,N-dimethylated analogs are metabolites or precursors of Trimebutine, an antispasmodic agent used to treat irritable bowel syndrome.[10][11] This suggests that derivatives of methyl 2-amino-2-phenylbutanoate could be explored for similar activities or as modulators of neurotransmitter systems.[9]
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Peptide Chemistry: Its use as a non-natural amino acid allows for the creation of peptidomimetics with altered structural and biological properties, such as increased stability against enzymatic degradation.[9]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 2-amino-2-phenylbutanoate is associated with the following hazards[1]:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling and Storage:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
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Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[13]
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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In case of contact, wash skin thoroughly with soap and water and flush eyes with plenty of water for at least 15 minutes.[12]
While comprehensive toxicological data is not available, the related compound 2-amino-2-phenylbutanoic acid is also classified as an irritant[3]. Standard precautions for handling chemical reagents should be strictly followed.
Conclusion
Methyl 2-amino-2-phenylbutanoate is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via esterification, and versatile functional groups make it an attractive starting point for the development of novel therapeutics and complex molecular architectures. The detailed protocols and analytical data provided in this guide serve as a foundational resource for researchers aiming to exploit the full potential of this compound in their scientific endeavors.
References
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PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-2-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Molport. (n.d.). methyl 2-amino-2-phenylbutanoate. Retrieved from [Link]
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Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Methyl 2-(methylamino)-2-phenylbutanoate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-{[(2'-oxo-1',3'-oxazolan-3'-yl)sulfonyl]amino}-4-phenylbutanoate. Retrieved from [Link]
- Cereda, E., et al. (2000). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Arzneimittel-Forschung/Drug Research, 50(6), 544-9.
- Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
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PubChemLite. (n.d.). Methyl 2-amino-2-phenylbutanoate (C11H15NO2). Retrieved from [Link]
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PubMed. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 50(6), 544-9. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-AMINO-2-PHENYLBUTANOIC ACID. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Amino-2-phenylbutanoic acid. Retrieved from [Link]
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OSHA. (n.d.). 2-Amino-2-methyl-1-propanol (AMP). Retrieved from [Link]
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